11-Mercaptoundecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 11-MUA can involve direct functionalization strategies or polymerization approaches. Kato et al. (2005) reported the enzymatic preparation of an aliphatic polythioester through the direct polycondensation of 11-MUA using immobilized lipase, demonstrating a novel method for synthesizing high-molecular-weight compounds from 11-MUA in a high yield (Kato, Toshima, & Matsumura, 2005).
Molecular Structure Analysis
The molecular structure of 11-MUA allows it to act as both a stabilizing agent and a functional ligand for nanoparticle synthesis. Sun et al. (2013) utilized 11-MUA in the one-pot synthesis of fluorescent gold nanoclusters, highlighting the compound's dual role in reducing gold ions and capping the resulting nanoparticles to prevent aggregation and impart water solubility (Sun, Zhang, & Jin, 2013).
Chemical Reactions and Properties
11-MUA's reactivity is primarily centered around its thiol and carboxylic acid functional groups. The thiol group allows for strong adsorption onto metal surfaces, forming SAMs, while the carboxylic acid group can participate in further chemical modifications or bonding with other molecules. This bifunctionality makes 11-MUA a versatile tool for surface chemistry and materials science applications.
Physical Properties Analysis
The physical properties of 11-MUA, such as its melting temperature and solubility, can significantly influence its application in materials science. For example, the polymer derived from 11-MUA by Kato et al. (2005) exhibited a melting temperature higher than that of its polyoxyester counterpart, indicating the influence of the sulfur atom on the physical properties of the polymer (Kato, Toshima, & Matsumura, 2005).
Chemical Properties Analysis
The chemical properties of 11-MUA, including its ability to form SAMs and its reactivity towards other chemical species, have been explored in various studies. The formation of SAMs on gold surfaces and their interaction with probe molecules have been studied to understand the chemical behavior of 11-MUA-modified surfaces. Vogt et al. (1997) investigated the adsorption of 11-MUA on Ni(111) and its interaction with probe molecules, providing insights into the chemical properties of 11-MUA SAMs (Vogt, Han, & Beebe, 1997).
Scientific Research Applications
Adsorption on Metal Surfaces : Vogt et al. (1997) investigated the adsorption of 11-MUA on nickel surfaces, which is relevant in surface chemistry and material sciences (Vogt, Han, & Beebe, 1997).
Fluorescent Nanocluster Creation : Sun et al. (2015) utilized 11-MUA in the synthesis of fluorescent Ag/Au bimetallic nanoclusters, which can be used in bioimaging and sensing applications (Sun, Yang, Zhao, Chen, & Yang, 2015).
Detection of Heavy Metals : In a study by Sun, Zhang, and Jin (2013), 11-MUA was used to synthesize gold nanoclusters for detecting chromium ions, demonstrating its utility in environmental monitoring (Sun, Zhang, & Jin, 2013).
Corrosion Protection : Sun et al. (2018) explored the use of 11-MUA in fabricating coatings for corrosion protection on stainless steel, highlighting its applications in materials science and engineering (Sun, Lei, Liu, Fan, & Sun, 2018).
Polymer Synthesis : Kato, Toshima, and Matsumura (2005) demonstrated the use of 11-MUA in enzymatically synthesizing aliphatic polythioesters, relevant for polymer chemistry (Kato, Toshima, & Matsumura, 2005).
Monolayer Characterization : Sanders, Vargas, and Anderson (2008) used 11-MUA in electrochemical studies to characterize self-assembled monolayers, important in surface science and nanotechnology (Sanders, Vargas, & Anderson, 2008).
Mercury Detection in Biological Samples : Chang et al. (2013) utilized 11-MUA-capped gold nanodots for detecting mercury ions in biological samples, demonstrating its application in bioanalytical chemistry (Chang, Chang, Hung, Hsiung, Lin, & Huang, 2013).
Formation of Nanostructures : Shivhare and Scott (2015) reported the synthesis of 11-MUA protected gold clusters, useful in nanotechnology and material sciences (Shivhare & Scott, 2015).
Gold Nanorod Modification : Dai, Coutts, Zou, and Huo (2008) demonstrated the modification of gold nanorods using 11-MUA, which is significant in nanofabrication and photonics (Dai, Coutts, Zou, & Huo, 2008).
Real-Time Assay Development : Sun, Yang, Zhao, and Yang (2014) developed a real-time assay for pyrophosphatase activity using 11-MUA-capped gold nanoclusters, relevant in biochemical and clinical research (Sun, Yang, Zhao, & Yang, 2014).
Organic Solar Cell Improvement : Yang et al. (2015) investigated the incorporation of 11-MUA-stabilized gold nanoparticles in organic solar cells, demonstrating its potential in enhancing renewable energy technologies (Yang, Feng, Li, Wu, Fang, Wang, Geng, Yang, Li, Sun, & Gao, 2015).
Safety And Hazards
Future Directions
11-Mercaptoundecanoic acid has a certain surface activity and can be used as an emulsifier and surfactant raw material . It can also be used to prepare metal sulfide nanoparticles and synthesize organic sulfide compounds . Furthermore, it can be used as a catalyst in organic synthesis and a promoter in the rubber industry .
properties
IUPAC Name |
11-sulfanylundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOLZNVIRIHJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337585 | |
Record name | 11-Mercaptoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Mercaptoundecanoic acid | |
CAS RN |
71310-21-9 | |
Record name | 11-Mercaptoundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71310-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Mercaptoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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